molecular formula C13H18BrNO4 B2368700 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide CAS No. 307506-78-1

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide

Cat. No.: B2368700
CAS No.: 307506-78-1
M. Wt: 332.194
InChI Key: MBOXNFQJQMSCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is a synthetic compound with potential applications in scientific research. It is a member of the benzamide family of compounds and has been synthesized through a number of different methods.

Scientific Research Applications

Facile Synthesis and High-Spin Cationic States

Compounds similar to 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide are utilized in organic synthesis to achieve facile synthesis processes. For instance, all-para-brominated oligo(N-phenyl-m-aniline)s have been synthesized through a one-pot procedure, showcasing the potential for creating complex structures in organic chemistry. These compounds exhibit interesting redox properties and can adopt helical structures, suggesting applications in materials science for the development of novel molecular devices with specific electronic characteristics (Ito et al., 2002).

Metabolic Pathways Analysis

Research has also explored the metabolic pathways of structurally related compounds, highlighting their potential in pharmacological studies. The analysis of 4-bromo-2,5-dimethoxyphenethylamine's metabolism with hepatocytes across different species provides insights into the drug's toxicity and metabolism in humans, pointing towards its implications in medical research and drug design (Carmo et al., 2005).

Molecular Structure and Noncovalent Interactions

The study of noncovalent interactions Br···Br in the crystal structure of primary peroxides reveals the importance of halogen···halogen contacts in crystallization and stabilization processes. These findings have implications for the design of new materials and the understanding of molecular interactions in solid states (Bolotin et al., 2020).

Synthesis of 3-Hydroxyisoindolin-1-ones

The hydroxylhydrative aza-cyclization of 2-alkynylbenzamide for synthesizing 3-hydroxyisoindolin-1-ones represents another application in organic synthesis. This process, facilitating the production of significant compounds in water with good yields, underscores the environmental benefits of employing cleaner synthetic routes in chemical research (Liu et al., 2020).

Organosilicon Building Blocks

Research into organosilicon compounds, like the preparation of 4-silacyclohexan-1-ones, showcases the versatility of brominated compounds in synthesizing silicon-containing heterocycles. These compounds serve as building blocks for further synthesis, highlighting their role in developing novel materials with potential applications in various technological fields (Geyer et al., 2015).

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c1-7(2)15-13(16)8-6-9(17-3)11(18-4)12(19-5)10(8)14/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXNFQJQMSCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.